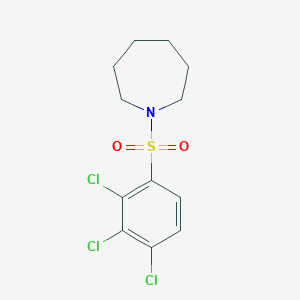
1-(2,3,4-Trichlorobenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trichlorobenzenesulfonyl)azepane is a chemical compound with the molecular formula C12H14Cl3NO2S. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of the 2,3,4-trichlorobenzenesulfonyl group imparts unique chemical properties to the azepane ring, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)azepane typically involves the reaction of azepane with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trichlorobenzenesulfonyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while hydrolysis would produce the corresponding sulfonic acid .
Scientific Research Applications
1-(2,3,4-Trichlorobenzenesulfonyl)azepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trichlorobenzenesulfonyl)azepane involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trichlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)azepane.
Azepane: The parent compound without the sulfonyl group.
Benzazepine: A related compound with a fused benzene ring.
Uniqueness
This compound is unique due to the presence of the 2,3,4-trichlorobenzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H14Cl3NO2S |
|---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H14Cl3NO2S/c13-9-5-6-10(12(15)11(9)14)19(17,18)16-7-3-1-2-4-8-16/h5-6H,1-4,7-8H2 |
InChI Key |
VSKNRGBHXASDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12201456.png)
![2-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12201460.png)
![Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate](/img/structure/B12201466.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B12201474.png)
![4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B12201485.png)
![1-[(3-chloro-2-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B12201492.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12201496.png)
![1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12201499.png)
![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12201503.png)
![2-[4-(Methylpropyl)phenoxy]propanamide](/img/structure/B12201515.png)
![6-Amino-2-[(3,5-dimethylisoxazol-4-yl)methylthio]pyrimidin-4-ol](/img/structure/B12201519.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12201529.png)
amine](/img/structure/B12201535.png)
![2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B12201548.png)
